molecular formula C9H19ClN2O2 B13922757 3-Boc-aminopyrrolidine hydrochloride

3-Boc-aminopyrrolidine hydrochloride

Cat. No.: B13922757
M. Wt: 222.71 g/mol
InChI Key: WBNMBVTYZYQTHF-UHFFFAOYSA-N
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Description

3-Boc-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error .

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

3-Boc-aminopyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds and enzyme inhibitors.

    Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: It is employed in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Boc-aminopyrrolidine hydrochloride primarily involves its role as a precursor in chemical reactions. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-aminopyrrolidine hydrochloride is unique due to its specific substitution pattern and the stability conferred by the Boc group. This stability makes it a valuable intermediate in organic synthesis and pharmaceutical research, allowing for selective reactions and high yields .

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

tert-butyl 1-aminopyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7-4-5-11(10)6-7;/h7H,4-6,10H2,1-3H3;1H

InChI Key

WBNMBVTYZYQTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)N.Cl

Origin of Product

United States

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